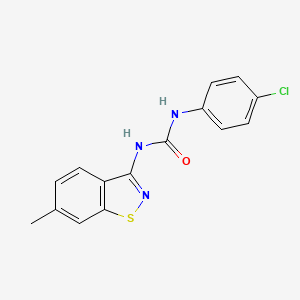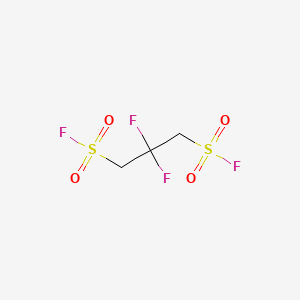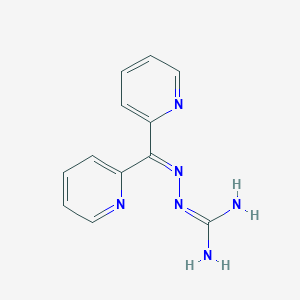
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and benzothiazolyl groups in its structure suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-1,2-benzothiazol-3-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-benzothiazol-3-yl)urea: Lacks the methyl group on the benzothiazole ring.
1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
The presence of the 6-methyl group on the benzothiazole ring and the urea linkage makes 1-(4-Chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea unique
Propiedades
| 105734-53-0 | |
Fórmula molecular |
C15H12ClN3OS |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-19-14(12)18-15(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20) |
Clave InChI |
RRPUIFWCHBVHAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

